![molecular formula C12H20ClNO2 B13949805 2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13949805.png)
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[45]decan-2-yl)ethanone is a synthetic organic compound with a unique spirocyclic structure This compound features a spiro[45]decane ring system, which is a bicyclic structure where two rings share a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the spirocyclic ring system followed by the introduction of the chlorine and hydroxymethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and chlorinating agents like thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone depends on its interaction with specific molecular targets. The chlorine and hydroxymethyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The spirocyclic structure may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Chloro-1-(8-methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone: Similar spirocyclic structure but with a methyl group instead of a hydroxymethyl group.
2-Chloroquinoline-3-carbaldehyde: Contains a chlorine atom and a carbonyl group but lacks the spirocyclic structure.
Uniqueness
2-Chloro-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its combination of a spirocyclic ring system, a chlorine atom, and a hydroxymethyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C12H20ClNO2 |
|---|---|
分子量 |
245.74 g/mol |
IUPAC名 |
2-chloro-1-[8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl]ethanone |
InChI |
InChI=1S/C12H20ClNO2/c13-7-11(16)14-6-5-12(9-14)3-1-10(8-15)2-4-12/h10,15H,1-9H2 |
InChIキー |
FLWCVHZDVAHOHO-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1CO)CCN(C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


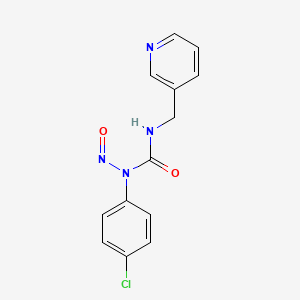
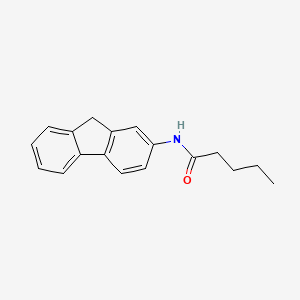
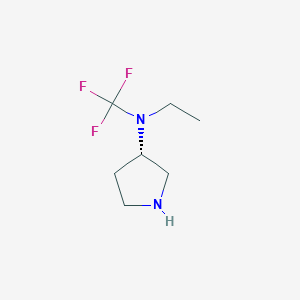
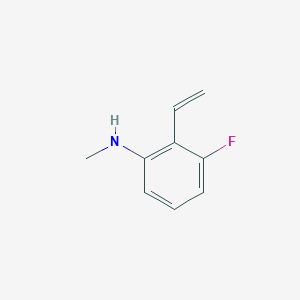
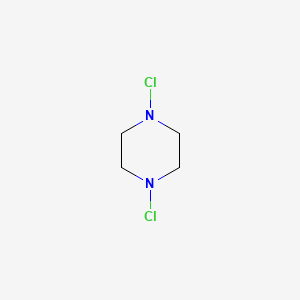
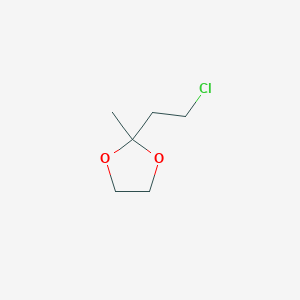
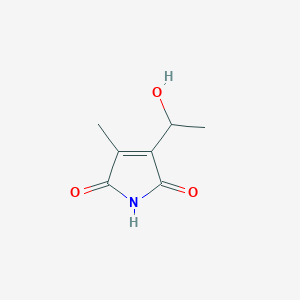
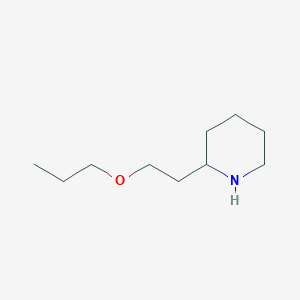
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
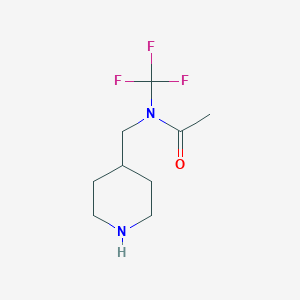
![(6-Ethyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13949796.png)
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)


